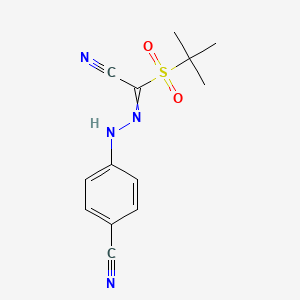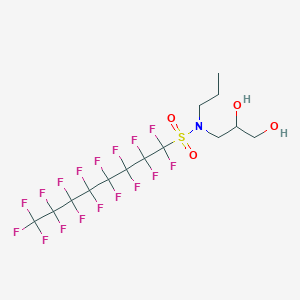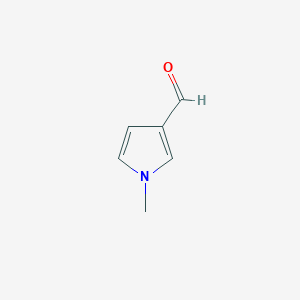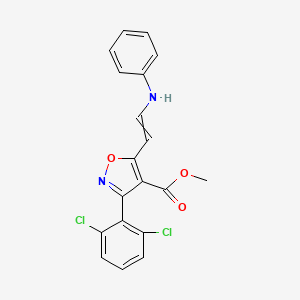
4-(Methylsulphonylamino)phenylacetic acid
Übersicht
Beschreibung
4-(Methylsulphonylamino)phenylacetic acid (MSAPA) is an important and widely used chemical compound in the scientific community. It is utilized in a variety of applications, ranging from synthesis to biochemical and physiological research. MSAPA can be synthesized using a variety of methods and has a wide range of biological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
The compound has been used in the synthesis and structure elucidation of various derivatives with significant biological activities. For instance, it has been involved in the preparation of phenylamides with immunological activity. These compounds were found to inhibit immune responses and are potentially useful in medical applications like organ transplantation and combating pathogen invasion (Ryng et al., 1997).
Chemical Synthesis and Production
In chemical synthesis, derivatives of 4-(Methylsulphonylamino)phenylacetic acid have been synthesized through various chemical reactions, serving as precursors or intermediates in the production of other complex compounds. For instance, a synthesis process using piperonal aldehyde as the raw material was developed to produce certain derivatives with high purity and considerable yield (Han Xue-lian, 2007). Moreover, the photochemistry of similar compounds like 4-(methylthio)phenylacetic acid has been studied, revealing complex photolysis mechanisms and various photoproducts, which are essential for understanding the compound's behavior under light exposure and its potential applications in photochemistry (Filipiak et al., 2005).
Biological Activity and Applications
Compounds derived from 4-(Methylsulphonylamino)phenylacetic acid have been explored for their biological activities. For example, rofecoxib analogs, expected to have anti-inflammatory activity, were synthesized through a reaction involving a derivative of 4-(Methylsulphonylamino)phenylacetic acid (Abdellatif et al., 2013). Similarly, other derivatives were synthesized with the expectation of antiinflammatory activity, indicating the compound's role in developing potential anti-inflammatory drugs (Abdellatif et al., 2013).
Eigenschaften
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWMOUDEJBNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378766 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulphonylamino)phenylacetic acid | |
CAS RN |
56205-88-0 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)



![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)


![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)



